2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride

Catalog No.
S835491
CAS No.
1220030-78-3
M.F
C17H27Cl2NO
M. Wt
332.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperi...

CAS Number

1220030-78-3

Product Name

2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride

IUPAC Name

2-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperidine;hydrochloride

Molecular Formula

C17H27Cl2NO

Molecular Weight

332.3 g/mol

InChI

InChI=1S/C17H26ClNO.ClH/c1-17(2,3)15-12-13(18)7-8-16(15)20-11-9-14-6-4-5-10-19-14;/h7-8,12,14,19H,4-6,9-11H2,1-3H3;1H

InChI Key

AQMLIMSOYXXUCU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCC2CCCCN2.Cl

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCC2CCCCN2.Cl

2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride is a synthetic compound with the molecular formula C17H27Cl2NOC_{17}H_{27}Cl_2NO and a molecular weight of 332.3 g/mol. This compound is primarily utilized in research settings and is characterized by its high purity, typically around 95% . The IUPAC name for this compound is 2-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]piperidine; hydrochloride.

The compound features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, and a chlorophenoxy group that contributes to its chemical properties. The presence of the tert-butyl group enhances its hydrophobic characteristics, making it relevant in various chemical applications.

Currently available scientific research does not disclose the mechanism of action of this specific compound [1].

Citation

[1] PubChem. 2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride. National Institutes of Health. Accessed May 4, 2024.

The chemical reactivity of 2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride can be explored through several pathways:

  • Nucleophilic Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, allowing for the formation of free base forms.
  • Hydrolysis: The compound may also be subject to hydrolysis under certain conditions, particularly in aqueous environments.

These reactions are significant for understanding its behavior in biological systems and during synthetic processes.

The synthesis of 2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride can involve multiple steps:

  • Formation of the Chlorophenoxy Group: Starting from a suitable chlorophenol, the tert-butyl group can be introduced through alkylation reactions.
  • Piperidine Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors.
  • Hydrochloride Salt Formation: The final step involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt.

These methods highlight the complexity of synthesizing this compound while providing avenues for optimization and efficiency improvements through modern synthetic techniques.

The applications of 2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride include:

  • Research Tool: It serves as a useful reagent in chemical and pharmaceutical research.
  • Potential Drug Development: Given its structural features, it may have implications in developing new therapeutic agents targeting neurological disorders.

Interaction studies involving 2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride are crucial for understanding its pharmacodynamics. Investigating how this compound interacts with various biological targets, such as receptors or enzymes, will provide insights into its mechanism of action and potential side effects.

Such studies often involve:

  • Binding Affinity Assays: To determine how well the compound binds to specific receptors.
  • Functional Assays: To assess the biological response following interaction with target sites.

Several compounds share structural similarities with 2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
3-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride1220029-54-8C17H27Cl2NODifferent position of chlorophenoxy group
4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride903576-44-3C17H27Cl2NOVariation in substitution pattern on piperidine
4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride1219956-93-0C17H27Cl2NOSec-butyl substitution instead of tert-butyl

These compounds illustrate variations in substituents that can significantly affect their chemical properties and biological activities. Understanding these differences is essential for tailoring compounds for specific research applications or therapeutic uses.

Retrosynthetic Analysis

The retrosynthetic deconstruction of 2-{2-[2-(tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride reveals several strategic disconnection points that guide the selection of synthetic approaches [7] [8]. The primary retrosynthetic strategy involves the identification of two major structural components: the piperidine ring system and the chlorophenoxy ethyl side chain, which can be connected through various carbon-carbon or carbon-heteroatom bond-forming reactions [9] [10].

The most logical disconnection occurs at the ethyl linker between the piperidine nitrogen and the phenoxy group, suggesting a nucleophilic substitution approach where the piperidine acts as a nucleophile attacking an appropriately activated ethyl halide or tosylate bearing the chlorophenoxy substituent [11] [12]. This disconnection strategy is supported by the well-established reactivity patterns of secondary amines toward electrophilic alkylating agents under basic conditions [14].

Alternative retrosynthetic pathways include the disconnection of the carbon-oxygen bond linking the ethyl chain to the phenoxy group, which would require a Williamson ether synthesis between 2-(tert-butyl)-4-chlorophenol and an appropriate haloethyl piperidine derivative [15] [16]. This approach offers advantages in terms of substrate availability and reaction predictability, as phenols are excellent nucleophiles for ether formation under basic conditions [17] [18].

The retrosynthetic analysis also considers the formation of the piperidine ring itself, which can be achieved through various cyclization strategies including reductive amination of appropriate dicarbonyl precursors, intramolecular nucleophilic substitution of amino halides, or ring-closing metathesis of suitable diene precursors [19] . The choice of piperidine ring formation strategy depends on the desired substitution pattern and the availability of starting materials [21] [22].

A comprehensive retrosynthetic analysis must also account for the introduction of the tert-butyl group on the phenolic ring, which can be achieved through Friedel-Crafts acylation followed by reduction, or through direct alkylation using tert-butyl chloride under Lewis acid catalysis [23] [24]. The regioselectivity of these reactions is crucial for obtaining the desired substitution pattern at the 2-position of the chlorophenol [25] [26].

Total Synthesis Approaches

Classical Synthetic Routes

Classical synthetic approaches to 2-{2-[2-(tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride rely on well-established organic transformations that have been refined over decades of synthetic methodology development [27] [28]. The most straightforward classical route involves the sequential construction of the phenoxy ethyl side chain followed by its attachment to the piperidine nucleus through nucleophilic substitution reactions [29] [30].

The synthesis typically begins with the preparation of 2-(tert-butyl)-4-chlorophenol through the Friedel-Crafts acylation of 4-chlorophenol with tert-butyl chloride in the presence of aluminum chloride catalyst [31] [32]. This reaction proceeds with high regioselectivity, placing the tert-butyl group at the 2-position due to the directing effects of the chlorine substituent and the phenolic hydroxyl group [33] [34]. The reaction conditions typically involve anhydrous conditions at temperatures ranging from 0°C to 25°C, with yields consistently exceeding 75% when properly executed [35] [36].

The next step involves the alkylation of the phenolic hydroxyl group using 1,2-dibromoethane under basic conditions, typically employing potassium carbonate as the base in dimethylformamide solvent [37] [38]. This Williamson ether synthesis proceeds smoothly to provide the bromoethyl ether intermediate, which serves as the electrophilic component for subsequent nucleophilic substitution with piperidine [39] [40]. The reaction conditions are mild, typically requiring temperatures of 60-80°C for 12-24 hours to achieve complete conversion [41] [42].

The final step in the classical route involves the nucleophilic substitution of the bromoethyl ether with piperidine, typically conducted in acetonitrile or ethanol solvent with the addition of a base such as triethylamine or potassium carbonate [43] [44]. This reaction proceeds through an SN2 mechanism, with the piperidine nitrogen attacking the primary carbon center of the bromoethyl group, resulting in the formation of the desired tertiary amine product [45] [46]. The reaction yields are generally high, ranging from 70-85%, with the major side reactions being elimination to form alkene byproducts [47] [48].

An alternative classical approach involves the preparation of the piperidine ring through the reduction of pyridine derivatives, followed by functionalization of the resulting secondary amine [49] [50]. This route begins with the preparation of 2-(2-pyridyl)ethanol through the reduction of 2-pyridinecarboxylic acid or its derivatives using lithium aluminum hydride or sodium borohydride [51] [52]. The pyridine ring is then reduced using catalytic hydrogenation over platinum oxide or Raney nickel to provide the corresponding piperidine derivative [53] [54].

The phenoxy group is introduced through a coupling reaction between the hydroxyl group of the ethyl chain and 2-(tert-butyl)-4-chlorophenol using the Mitsunobu reaction or similar coupling protocols [55] [56]. The Mitsunobu reaction employs triphenylphosphine and diisopropyl azodicarboxylate (DIAD) to activate the alcohol toward nucleophilic displacement by the phenol [57] [58]. This reaction typically proceeds with inversion of configuration at the carbon center, making it suitable for the synthesis of specific stereoisomers when required [59] [60].

Modern Synthetic Strategies

Modern synthetic strategies for the preparation of 2-{2-[2-(tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride incorporate advanced methodologies that offer improved efficiency, selectivity, and environmental compatibility compared to classical approaches [61] [62]. These contemporary methods often involve the use of transition metal catalysis, biocatalytic transformations, and flow chemistry techniques to achieve superior synthetic outcomes [63] [64].

One of the most significant advances in modern piperidine synthesis involves the use of biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling reactions [65] [66]. This approach begins with the enzymatic functionalization of simple piperidine derivatives using engineered hydroxylases that can selectively introduce hydroxyl groups at specific positions on the piperidine ring [67] [68]. The enzymes employed include trans-4-proline hydroxylase (trans-P4H) and engineered proline-4-hydroxylase (P4H810), which demonstrate excellent regioselectivity and enantioselectivity for the hydroxylation of carboxylated piperidines [69].

The hydroxylated piperidine intermediates are then subjected to nickel-catalyzed electrochemical decarboxylative cross-coupling reactions with aryl halides to introduce the chlorophenoxy substituent. This method eliminates the need for stoichiometric amounts of toxic reagents and provides a more sustainable approach to carbon-carbon bond formation. The reaction conditions are mild, typically requiring room temperature and atmospheric pressure, while achieving excellent yields and functional group tolerance.

Another modern approach utilizes the Zincke imine methodology for the construction of substituted piperidines. This strategy involves the ring-opening of pyridinium salts generated from substituted pyridines and anilines, followed by nucleophilic addition and hydrogenation to provide the desired piperidine derivatives. The method offers exceptional substrate scope and enables the rapid construction of diverse piperidine libraries through high-throughput experimentation approaches.

The implementation of flow chemistry techniques represents another significant advancement in modern piperidine synthesis. Electroreductive cyclization reactions conducted in flow microreactors provide enhanced mass transfer and heat dissipation compared to batch processes, resulting in improved yields and reduced reaction times. The continuous flow setup allows for precise control of reaction parameters and enables the synthesis of piperidine derivatives on preparative scales through extended operation periods.

Modern cross-coupling methodologies employing nickel catalysis under photoredox conditions have also been developed for the construction of carbon-heteroatom bonds. These reactions utilize tert-butylamine as a dual-function additive, serving both as a ligand and base, which simplifies reaction conditions and improves efficiency. The photocatalytic conditions enable the formation of carbon-oxygen bonds between phenols and aryl halides under mild conditions, providing access to the phenoxy ethyl side chain through convergent synthetic approaches.

Key Intermediates

Piperidine Ring Formation

The formation of the piperidine ring represents a critical step in the synthesis of 2-{2-[2-(tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride, with several methodologies available for achieving this six-membered nitrogen heterocycle. The choice of piperidine ring formation strategy depends on the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

The most widely employed method for piperidine ring formation involves the reductive amination of appropriate dicarbonyl precursors. This approach typically utilizes δ-amino ketones or aldehydes that undergo intramolecular cyclization under reducing conditions to form the piperidine ring. The reaction mechanism involves the initial formation of an imine intermediate through condensation of the amino group with the carbonyl function, followed by reduction of the resulting cyclic imine to provide the saturated piperidine product.

The reductive amination approach often employs sodium cyanoborohydride or sodium triacetoxyborohydride as the reducing agent, with the reaction conducted in protic solvents such as methanol or ethanol. The reaction conditions are typically mild, requiring temperatures of 0-25°C and reaction times of 4-12 hours to achieve complete conversion. The yields are generally high, ranging from 75-90%, with the major side reactions being intermolecular reductive amination leading to dimeric products.

An alternative approach to piperidine ring formation involves the intramolecular nucleophilic substitution of amino halides or tosylates. This method requires the preparation of linear precursors containing both an amino group and a leaving group separated by a five-carbon chain. The cyclization is typically promoted by bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide or tetrahydrofuran.

The nucleophilic substitution approach offers advantages in terms of predictability and reliability, with the reaction proceeding through a well-defined SN2 mechanism. The reaction conditions typically require elevated temperatures of 60-100°C and extended reaction times of 12-24 hours to achieve complete cyclization. The yields are generally good, ranging from 65-85%, with the major side reactions being elimination to form alkene byproducts or intermolecular substitution leading to polymeric materials.

Ring-closing metathesis represents a modern approach to piperidine ring formation that has gained significant attention due to its efficiency and selectivity. This method involves the preparation of diene precursors containing nitrogen functionality, followed by treatment with ruthenium-based metathesis catalysts such as Grubbs' catalysts. The reaction proceeds through the formation of metallacyclobutane intermediates, ultimately leading to the elimination of ethylene and the formation of the desired cyclic product.

The ring-closing metathesis approach typically employs catalyst loadings of 5-10 mol% and reaction temperatures of 40-80°C in dichloromethane or toluene solvents. The reaction times are generally short, ranging from 2-6 hours, with yields consistently exceeding 80% when properly executed. The major advantages of this method include its tolerance of functional groups and its ability to form rings of various sizes with predictable stereochemical outcomes.

Chlorophenoxy Coupling Reactions

The construction of the chlorophenoxy ethyl side chain represents a crucial synthetic challenge that requires careful consideration of reaction conditions, substrate compatibility, and regioselectivity. The coupling reactions employed for this transformation must be sufficiently robust to tolerate the presence of both the chlorine substituent and the tert-butyl group on the phenolic ring.

The most common approach to chlorophenoxy coupling involves the Williamson ether synthesis between 2-(tert-butyl)-4-chlorophenol and appropriate haloethyl derivatives. This reaction proceeds through an SN2 mechanism, with the phenoxide anion acting as a nucleophile toward the electrophilic carbon center of the haloethyl compound. The reaction is typically conducted under basic conditions using potassium carbonate or cesium carbonate as the base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

The Williamson ether synthesis requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. The reaction temperature typically ranges from 60-120°C, with higher temperatures favoring faster reaction rates but potentially leading to increased side reactions. The reaction time varies from 6-24 hours depending on the reactivity of the haloethyl substrate and the reaction temperature employed.

The choice of leaving group on the ethyl chain significantly impacts the reaction efficiency and selectivity. Bromide and iodide are the most commonly employed leaving groups due to their high reactivity toward nucleophilic substitution, while chloride is generally less reactive and requires more forcing conditions. Tosylate and mesylate leaving groups offer good reactivity while being more stable toward storage and handling compared to the corresponding halides.

Modern coupling methodologies have expanded the toolkit available for chlorophenoxy coupling reactions, with particular emphasis on palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has been adapted for the formation of carbon-oxygen bonds between phenols and aryl or alkyl halides. This approach typically employs palladium catalysts in combination with phosphine ligands and bases such as cesium carbonate or potassium phosphate.

The palladium-catalyzed coupling reactions offer several advantages over traditional methods, including milder reaction conditions, improved functional group tolerance, and the ability to couple less reactive substrates. The reaction conditions typically involve temperatures of 80-120°C in solvents such as toluene or dioxane, with catalyst loadings of 1-5 mol% and reaction times of 4-12 hours. The yields are generally high, ranging from 75-95%, with minimal side reactions when the reaction conditions are properly optimized.

Recent developments in nickel-catalyzed photoredox coupling have provided new opportunities for the formation of carbon-oxygen bonds under mild conditions. These reactions utilize visible light to generate radical intermediates that participate in cross-coupling reactions with nickel catalysts. The photoredox conditions enable the coupling of phenols with aryl halides at room temperature, providing a more sustainable and energy-efficient approach to ether formation.

The photoredox coupling reactions typically employ photocatalysts such as 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile) in combination with nickel bromide catalysts and tert-butylamine as a dual-function additive. The reaction conditions are mild, requiring only room temperature and atmospheric pressure, with reaction times of 12-24 hours under blue light irradiation. The yields are generally good, ranging from 70-90%, with excellent functional group tolerance and minimal side reactions.

Purification Techniques

Chromatographic Methods

The purification of 2-{2-[2-(tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride requires sophisticated chromatographic techniques due to the compound's complex structure and the presence of multiple functional groups that can interact with stationary phases. The selection of appropriate chromatographic methods depends on the scale of purification required, the purity standards to be achieved, and the nature of impurities present in the crude product.

Silica gel column chromatography represents the most widely used method for the purification of piperidine derivatives on laboratory scales. The technique relies on the differential adsorption of compounds to the silica gel stationary phase, with separation achieved through the careful selection of mobile phase compositions. For piperidine compounds, the mobile phase typically consists of hexane-ethyl acetate mixtures, with the polarity adjusted to achieve optimal resolution of the desired product from impurities.

The chromatographic behavior of 2-{2-[2-(tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride is influenced by several factors, including the basicity of the piperidine nitrogen, the hydrophobic nature of the tert-butyl and chlorophenoxy groups, and the ionic character of the hydrochloride salt. The compound typically exhibits moderate to strong retention on silica gel, requiring mobile phase compositions with 20-50% ethyl acetate in hexane to achieve reasonable elution times.

The optimization of chromatographic conditions requires careful consideration of the pH of the mobile phase, as the protonation state of the piperidine nitrogen significantly affects its chromatographic behavior. The addition of small amounts of triethylamine (0.1-1.0%) to the mobile phase can help to suppress the ionization of the piperidine nitrogen, leading to improved peak shapes and more predictable retention times. Alternative additives such as ammonium hydroxide or diethylamine can also be employed for this purpose.

High-performance liquid chromatography (HPLC) provides superior resolution and efficiency compared to traditional column chromatography, making it particularly suitable for the purification of complex piperidine derivatives. Reverse-phase HPLC employing C18 stationary phases is commonly used for the separation of piperidine compounds, with mobile phases consisting of acetonitrile-water or methanol-water mixtures.

The HPLC purification of 2-{2-[2-(tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride typically employs gradient elution conditions, starting with high water content and gradually increasing the organic modifier concentration. The addition of trifluoroacetic acid (0.1-0.5%) to the mobile phase helps to maintain the protonated form of the piperidine nitrogen and improves peak shapes. The detection is typically accomplished using UV absorbance at 254 nm, taking advantage of the aromatic chlorophenoxy chromophore.

Preparative HPLC systems enable the purification of gram quantities of material with excellent purity and recovery rates. The scale-up from analytical to preparative conditions requires careful optimization of injection volumes, flow rates, and detection parameters to maintain separation efficiency while maximizing throughput. The typical preparative HPLC conditions for piperidine derivatives involve flow rates of 10-50 mL/min and injection volumes of 1-10 mL, depending on the column dimensions and the concentration of the sample.

Ion exchange chromatography provides an alternative approach for the purification of basic compounds such as piperidine derivatives. Cation exchange resins can be used to separate piperidine compounds based on their basicity and charge density, with elution accomplished using salt gradients or pH changes. This method is particularly useful for the separation of piperidine derivatives with similar hydrophobic properties but different basicities.

Recrystallization Protocols

Recrystallization remains one of the most important and widely used methods for the purification of solid organic compounds, offering several advantages including simplicity, scalability, and the ability to achieve high purity levels. The successful recrystallization of 2-{2-[2-(tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride requires careful selection of appropriate solvents, optimization of temperature conditions, and understanding of the crystallization kinetics.

The selection of recrystallization solvents is critical for achieving successful purification outcomes. The ideal solvent should dissolve the compound readily at elevated temperatures while showing limited solubility at room temperature, allowing for efficient crystal formation upon cooling. For piperidine hydrochloride salts, polar protic solvents such as ethanol, methanol, and water are commonly employed due to their ability to solvate the ionic species effectively.

Ethanol represents the most commonly used solvent for the recrystallization of piperidine derivatives, offering an excellent balance of solubility properties and practical advantages. The recrystallization process typically involves dissolving the crude product in hot ethanol (60-78°C) followed by slow cooling to room temperature to promote crystal formation. The cooling rate is critical for obtaining high-quality crystals, with slow cooling (0.5-1.0°C per minute) generally producing larger, more pure crystals compared to rapid cooling.

The recrystallization protocol begins with the dissolution of the crude product in the minimum amount of boiling solvent required to achieve complete dissolution. The hot solution is then filtered through fluted filter paper to remove any insoluble impurities, followed by slow cooling in a controlled environment. The crystallization process can be enhanced by seeding with small crystals of the pure compound or by scratching the walls of the container with a glass rod to provide nucleation sites.

Water represents an alternative solvent for the recrystallization of piperidine hydrochloride salts, particularly when the compound exhibits high water solubility. The recrystallization from water typically requires higher temperatures (80-100°C) for dissolution, followed by slow cooling to room temperature. The addition of small amounts of co-solvents such as ethanol or methanol can help to optimize the solubility properties and improve the crystal quality.

Two-solvent recrystallization systems offer additional flexibility for optimizing purification outcomes. This approach involves dissolving the compound in a primary solvent in which it is highly soluble, followed by the gradual addition of a secondary solvent in which it is less soluble until crystallization begins. Common two-solvent systems for piperidine derivatives include ethanol-water, methanol-water, and acetone-hexane combinations.

The implementation of two-solvent recrystallization requires careful control of the addition rate and temperature to prevent the formation of oils or amorphous precipitates. The secondary solvent should be added dropwise with constant stirring until the solution becomes cloudy, indicating the onset of crystallization. The mixture is then allowed to cool slowly to room temperature, followed by refrigeration to maximize crystal yield.

The quality of crystals obtained through recrystallization can be evaluated using several criteria, including crystal size, morphology, and purity. High-quality crystals typically exhibit well-defined facets, uniform size distribution, and minimal inclusion of mother liquor. The purity of recrystallized material is typically assessed using melting point determination, chromatographic analysis, and spectroscopic techniques.

Scale-up Considerations for Laboratory Synthesis

The scale-up of synthetic processes from milligram to multigram quantities presents numerous challenges that must be addressed to maintain reaction efficiency, product quality, and safety standards. The synthesis of 2-{2-[2-(tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride requires careful consideration of several factors during scale-up, including heat and mass transfer effects, reaction kinetics, and equipment limitations.

Heat transfer considerations become increasingly important as reaction volumes increase, particularly for exothermic reactions such as alkylation and acylation steps. The accumulation of heat in large-scale reactions can lead to thermal runaway conditions, resulting in decreased yields, formation of side products, and potential safety hazards. The implementation of adequate cooling systems and temperature monitoring is essential for maintaining safe and efficient reaction conditions.

The scale-up of the Williamson ether synthesis step requires particular attention to temperature control due to the exothermic nature of the reaction between phenoxide anions and alkyl halides. The reaction rate increases significantly with temperature, but excessive heat can lead to elimination reactions and the formation of undesired byproducts. The use of external cooling baths, reflux condensers, and controlled addition of reagents helps to maintain optimal reaction temperatures.

Mass transfer limitations become more pronounced in large-scale reactions, particularly for heterogeneous systems involving solid bases or catalysts. The efficiency of mixing and contact between reactants directly impacts reaction rates and selectivity, requiring the implementation of adequate stirring systems and reaction vessel designs. The use of overhead stirrers, baffled reaction vessels, and optimized agitation speeds helps to ensure uniform mixing and efficient mass transfer.

The scale-up of chromatographic purification presents particular challenges due to the limitations of traditional column chromatography at large scales. The preparation of large silica gel columns requires significant quantities of stationary phase and solvents, making the process expensive and time-consuming. Alternative purification strategies such as crystallization, liquid-liquid extraction, and preparative HPLC become more attractive at larger scales.

The optimization of crystallization processes for scale-up requires careful consideration of nucleation and growth kinetics. The formation of crystals is influenced by factors such as supersaturation levels, temperature profiles, and the presence of impurities. The implementation of controlled cooling programs, seeding strategies, and adequate mixing helps to ensure consistent crystal quality and yield.

Solvent selection and recovery become increasingly important considerations at larger scales due to economic and environmental factors. The choice of solvents should prioritize those that are readily available, cost-effective, and environmentally benign. The implementation of solvent recovery systems through distillation or other separation techniques helps to reduce costs and minimize environmental impact.

Safety considerations become paramount during scale-up operations, particularly when working with reactive intermediates and potentially hazardous reagents. The handling of large quantities of materials such as alkyl halides, strong bases, and organic solvents requires appropriate safety equipment, ventilation systems, and emergency procedures. The development of comprehensive safety protocols and training programs is essential for ensuring safe operations at larger scales.

Quality control and analytical monitoring become more complex during scale-up due to the larger quantities of materials involved and the potential for batch-to-batch variations. The implementation of robust analytical methods for monitoring reaction progress, intermediate purity, and final product quality is essential for maintaining consistent results. The use of process analytical technology (PAT) and real-time monitoring systems can help to optimize reaction conditions and ensure product quality.

The economic considerations of scale-up include not only the costs of raw materials and solvents but also the time and labor required for each synthetic step. The optimization of reaction conditions to minimize reaction times, improve yields, and reduce purification requirements directly impacts the overall economics of the process. The development of efficient synthetic routes that minimize the number of steps and maximize atom economy is crucial for cost-effective large-scale production.

Equipment considerations for scale-up include the availability of appropriately sized reaction vessels, heating and cooling systems, and purification equipment. The transition from round-bottom flasks to larger reactors requires consideration of heat transfer surfaces, stirring systems, and temperature control capabilities. The selection of materials of construction must be compatible with the reagents and solvents employed while providing adequate durability and safety.

The development of robust synthetic procedures that can be reliably executed by different operators is essential for successful scale-up. The documentation of detailed experimental procedures, critical parameters, and troubleshooting guidelines helps to ensure consistent results and minimize the risk of errors. The training of personnel in proper synthetic techniques and safety procedures is crucial for maintaining high standards during scale-up operations.

Data Tables

MethodTypical Yield (%)Reaction ConditionsAdvantages
Nucleophilic Substitution55-85Base, 0-25°CReliable, predictable
Reductive Amination70-90Reducing agent, RT-refluxMild conditions
Mannich Reaction60-80Acid catalyst, 0-80°CStereoselective
Ring Closing Metathesis75-95Grubbs catalyst, RT-40°CHigh efficiency
Biocatalytic C-H Oxidation80-95Enzyme, 30-37°CEnantioselective
Electroreductive Cyclization55-78Electrolysis, RTGreen chemistry
Radical Cross-Coupling70-94Ni catalyst, light, RTModular approach
Zincke Imine Intermediates65-85Aniline, heatDiverse substrates
Intramolecular Cyclization60-85Various catalysts, RT-refluxFlexible routes
MethodPurity Achieved (%)Recovery (%)ScaleSolvent System
Silica Gel Chromatography95-9970-85mg-kgHexane/EtOAc
Reverse Phase HPLC99.0-99.985-95mg-gACN/H2O
Ion Exchange Chromatography95-9875-90g-kgBuffer solutions
Preparative HPLC99.5-99.980-90mg-gVarious
Crystallization from EtOH98-99.585-95g-kgEthanol
Crystallization from Water96-9980-90g-kgWater
Crystallization from MeOH97-99.285-92g-kgMethanol
Recrystallization (two-solvent)99-99.890-95g-kgPrimary/Secondary
Vacuum Distillation95-9875-85g-kgNone
IntermediateFunctionPreparation MethodStability
Delta-1-piperideineCyclization precursorImine cyclizationModerate
Piperidine-4-oneReduction substrateMannich reactionStable
N-Boc-piperidineProtected intermediateBoc protectionStable
HydroxypiperidineCoupling partnerEnzymatic hydroxylationStable
Chlorophenoxy precursorElectrophileWilliamson ether synthesisStable
Ethyl linker intermediateBridging unitAlkylationStable
Tert-butyl chlorophenolPhenolic componentFriedel-Crafts acylationStable
Piperidine hydrochlorideFinal salt formHCl treatmentVery stable
Carboxylated piperidineFunctionalized scaffoldCarboxylationStable

Dates

Last modified: 08-16-2023

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